1-(Furan-2-carbonyl)pyrrolidin-3-amine
Overview
Description
1-(Furan-2-carbonyl)pyrrolidin-3-amine, also known as FPCA, is a chemical compound that has recently been studied for its potential applications in scientific research. FPCA is a heterocyclic amine, which means that it contains a nitrogen atom surrounded by a ring of atoms. This compound has several interesting properties, such as its ability to act as a catalyst and its ability to be used in a variety of chemical reactions. In addition, FPCA has been found to have potential applications in the fields of medicine, biotechnology, and agriculture.
Scientific Research Applications
Anticancer Activity
Compounds incorporating the furan and 1,3,4-thiadiazole rings have shown significant anticancer activity . In a study, new sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized. The anticancer activity of the synthesized compounds was studied against human liver carcinoma cell (HepG-2) and at human normal retina pigmented epithelium cells (RPE-1). High activities were revealed by compounds with IC 50 values near to that of the reference drug doxorubicin .
Antibacterial Activity
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . Furan derivatives have taken on a special position in the realm of medicinal chemistry. Due to the remarkable therapeutic efficacy of furan-related medicines, medicinal chemists have been inspired to create numerous innovative antibacterial agents .
Antifungal Activity
Furan derivatives have also shown significant antifungal activity . The furan nucleus is an essential synthetic technique in the search for new drugs. Furan-based compounds have been used for the treatment of various fungal infections .
Antiviral Activity
Furan derivatives have been found to exhibit antiviral properties . The furan nucleus has been incorporated into a number of antiviral drugs, providing a wide range of prospects in the field of organic chemistry and medicinal chemistry .
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(furan-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-3-4-11(6-7)9(12)8-2-1-5-13-8/h1-2,5,7H,3-4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSIOHGSHGSZMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-carbonyl)pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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